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Compound of Interest

Compound Name: 2-Bromo-6-fluoroaniline

Cat. No.: B133542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-
Bromo-6-fluoroaniline and its isomers. Understanding the distinct spectral fingerprints of

these closely related compounds is crucial for their unambiguous identification,

characterization, and application in pharmaceutical synthesis and materials science. This

document summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance

(NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS), supported by

generalized experimental protocols.

Introduction to Bromo-fluoroaniline Isomers
2-Bromo-6-fluoroaniline and its isomers are important building blocks in organic synthesis.

The relative positions of the bromine, fluorine, and amine substituents on the aniline ring

significantly influence the electronic environment and, consequently, the spectroscopic

characteristics of each molecule. These differences can be effectively probed using a

combination of spectroscopic techniques to yield a unique structural signature for each isomer.

Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 2-Bromo-6-
fluoroaniline and its key isomers. Due to the limited availability of comprehensive public data

for all isomers, some values are based on spectral database predictions and established

spectroscopic principles.
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Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

Compound Solvent
Chemical Shift (δ) ppm
and Multiplicity

2-Bromo-6-fluoroaniline CDCl₃
Data not readily available in

searched sources.

2-Bromo-4-fluoroaniline CDCl₃
δ 6.8-7.2 (m, 3H, Ar-H), 3.9 (br

s, 2H, -NH₂)[1][2]

3-Bromo-4-fluoroaniline CDCl₃
Data not readily available in

searched sources.

4-Bromo-2-fluoroaniline CDCl₃
δ 6.9-7.1 (m, 3H, Ar-H), 3.8 (br

s, 2H, -NH₂)[3]

4-Bromo-3-fluoroaniline CDCl₃
Data not readily available in

searched sources.

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)

Compound Solvent Chemical Shift (δ) ppm

2-Bromo-6-fluoroaniline CDCl₃
Data not readily available in

searched sources.

2-Bromo-4-fluoroaniline CDCl₃

δ 158.4 (d, J=240 Hz), 142.7,

122.8 (d, J=7 Hz), 116.3 (d,

J=23 Hz), 115.8 (d, J=22 Hz),

110.1 (d, J=9 Hz)[4]

3-Bromo-4-fluoroaniline CDCl₃
Data not readily available in

searched sources.

4-Bromo-2-fluoroaniline CDCl₃
Data not readily available in

searched sources.[3]

4-Bromo-3-fluoroaniline CDCl₃
Data not readily available in

searched sources.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://m.chemicalbook.com/SpectrumEN_1003-98-1_1HNMR.htm
https://spectrabase.com/compound/I471NjLsrxj
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoroaniline
https://www.chemicalbook.com/SpectrumEN_1003-98-1_13CNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: ¹⁹F NMR Spectral Data (Predicted)

Compound Solvent Chemical Shift (δ) ppm

2-Bromo-6-fluoroaniline CDCl₃
Data not readily available in

searched sources.

2-Bromo-4-fluoroaniline CDCl₃ Approximately -110 to -120

3-Bromo-4-fluoroaniline CDCl₃ Approximately -115 to -125

4-Bromo-2-fluoroaniline CDCl₃ Approximately -125 to -135

4-Bromo-3-fluoroaniline CDCl₃ Approximately -105 to -115[5]

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Compound N-H Stretching C-N Stretching
C-Br
Stretching

C-F Stretching

2-Bromo-6-

fluoroaniline
~3400-3500 ~1250-1350 ~500-600 ~1100-1200

2-Bromo-4-

fluoroaniline
~3400-3500 ~1250-1350 ~500-600 ~1150-1250[6]

3-Bromo-4-

fluoroaniline
~3400-3500 ~1250-1350 ~500-600 ~1100-1200[2]

4-Bromo-2-

fluoroaniline
~3400-3500 ~1250-1350 ~500-600 ~1200-1300[3]

4-Bromo-3-

fluoroaniline
~3400-3500 ~1250-1350 ~500-600 ~1100-1200[7][8]

Table 5: Mass Spectrometry Data - Molecular Ion and Key Fragments (m/z)
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Compound Molecular Ion (M⁺) Key Fragment Ions

2-Bromo-6-fluoroaniline 189/191 110, 83

2-Bromo-4-fluoroaniline 189/191 110, 83[9]

3-Bromo-4-fluoroaniline 189/191 110, 83

4-Bromo-2-fluoroaniline 189/191 110, 83[3]

4-Bromo-3-fluoroaniline 189/191 110, 83

Note: The presence of bromine results in a characteristic M+2 isotopic peak with approximately

equal intensity to the molecular ion peak.

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic

data. The following are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the bromo-fluoroaniline isomer in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due

to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans

(e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine-

observe probe. A simple one-pulse experiment is usually sufficient. Chemical shifts are

typically referenced to an external standard like CFCl₃.[10]
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS for ¹H and ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a

small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and

press into a transparent pellet. For liquid samples, a thin film can be prepared between two

salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of

4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet)

should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule. Pay close attention to the N-H, C-N, C-Br, and C-F

stretching and bending vibrations.

Mass Spectrometry (MS)
Sample Introduction: For volatile compounds like bromo-fluoroanilines, Gas

Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is

injected into the GC, where it is vaporized and separated on a capillary column before

entering the mass spectrometer.

Ionization: Electron Ionization (EI) at 70 eV is commonly used to generate a molecular ion

and induce fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (and

its isotopic pattern) and the major fragment ions. The fragmentation pattern provides

valuable information about the structure of the molecule.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of bromo-

fluoroaniline isomers.
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Caption: Workflow for the spectroscopic analysis of bromo-fluoroaniline isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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